molecular formula C20H20ClN3O3 B13894263 1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one

1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one

Cat. No.: B13894263
M. Wt: 385.8 g/mol
InChI Key: KROIZHGRMWWNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a nitrophenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one typically involves a multi-step process. One common approach is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a carbonyl compound. In this case, the piperazine ring is reacted with 4-chlorobenzyl chloride to form the intermediate, which is then further reacted with 2-nitrobenzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The nitrophenyl group may also contribute to its biological activity by participating in redox reactions or forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the nitrophenyl group allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20ClN3O3/c21-18-8-5-16(6-9-18)15-22-11-13-23(14-12-22)20(25)10-7-17-3-1-2-4-19(17)24(26)27/h1-10H,11-15H2

InChI Key

KROIZHGRMWWNOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.